Vibegron is a pyrrolopyrimidine obtained by formal condensation of the carboxy group of (6S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid with the amino group of (R)-[(2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl](phenyl)methanol. It is a beta3-adrenergic receptor agonist currently in clinical development for the treatment of patients with overactive bladder. It has a role as a beta-adrenergic agonist. It is a secondary alcohol, a member of pyrrolidines, a member of benzenes, a secondary carboxamide, a pyrrolopyrimidine and a secondary amine.
Vibegron is a potent, selective beta-3 adrenergic receptor (β3) agonist that relaxes the detrusor smooth muscle of the bladder, thereby increasing bladder capacity. Vibegron was first approved in Japan in September 2018 for the treatment of overactive bladder, a condition associated with distressing symptoms of urge urinary incontinence, urgency, and urinary frequency, and reduced quality of life of patients. On December 23, 2020, vibegron was approved for the same indication in adults. It is available as oral tablets under the market name GEMTESA. Vibegron is the second beta-3 adrenergic agonist approved for the treatment of overactive bladder following [mirabegron], which was approved in 2012. Unlike mirabegron, vibegron is less likely to be associated with drug-drug interactions involving the CYP3A4, 2D6, or 2C9 enzymes.
Vibegron is a beta3-Adrenergic Agonist. The mechanism of action of vibegron is as an Adrenergic beta3-Agonist.
Vibegron is an orally available beta-3 adrenergic receptor agonist that is used to treat symptoms of overactive bladder of urgency, frequency, and incontinence in adults. As with most beta-adrenergic agonists, vibegron has not been associated with serum aminotransferase or alkaline phosphatase elevations during therapy, and clinically apparent liver injury has not been reported with its use.
Vibegron is an orally bioavailable agonist of the human beta-3 adrenergic receptor (ADRB3), with muscle relaxing activity. Upon oral administration, vibegron targets, binds to and activates ADRB3, which leads to relaxation of the detrusor smooth muscle during bladder filling. This increases bladder capacity and provides symptomatic relief, including urge urinary incontinence, urgency, and urinary frequency, for overactive bladder.